4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE
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Overview
Description
4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE is a chemical compound with a complex structure that includes a nitro group, a tetrahydrofuran ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is 4-amino-N-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzenesulfonamides.
Scientific Research Applications
4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Biological Research: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(tetrahydro-2-furanylmethyl)benzamide
- 2-Fluoro-4-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Uniqueness
4-NITRO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The tetrahydrofuran ring adds to its structural complexity and potential for diverse interactions in biological systems.
Properties
Molecular Formula |
C11H14N2O5S |
---|---|
Molecular Weight |
286.31g/mol |
IUPAC Name |
4-nitro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N2O5S/c14-13(15)9-3-5-11(6-4-9)19(16,17)12-8-10-2-1-7-18-10/h3-6,10,12H,1-2,7-8H2 |
InChI Key |
GINFXBXLTYPPSE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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